molecular formula C13H18O2 B6227083 (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568114-03-3

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B6227083
CAS RN: 1568114-03-3
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1R-7-OH-THN, is a synthetic compound belonging to the class of organic compounds known as tetrahydronaphthalenes. It is a bicyclic molecule composed of two fused rings, a naphthalene and a cyclohexane. It is a white crystalline solid with a melting point of 120°C and a molecular weight of 192.25 g/mol. It is soluble in water, ethanol, and methanol and is used in a variety of scientific and industrial applications.

Scientific Research Applications

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) which is involved in the metabolism of drugs and other xenobiotics. It has also been used as a substrate for the enzyme cytochrome P450 2C19 (CYP2C19) which is involved in the metabolism of a number of drugs and other compounds. In addition, it has been used to study the effects of CYP2C9 and CYP2C19 inhibitors on drug metabolism.

Mechanism of Action

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol inhibits CYP2C9 by binding to the enzyme’s active site, thus preventing the enzyme from catalyzing the metabolism of drugs and other xenobiotics. The inhibition of CYP2C9 by (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is reversible, meaning that the enzyme’s activity can be restored by removing the inhibitor.
Biochemical and Physiological Effects
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics by CYP2C9, thus leading to an increase in their bioavailability. It has also been shown to inhibit the metabolism of drugs and other compounds by CYP2C19. In addition, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP2D6.

Advantages and Limitations for Lab Experiments

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has several advantages for laboratory experiments. It is a relatively non-toxic compound, making it safe to use in experiments. It is also relatively inexpensive and easy to obtain. However, it has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is unstable in the presence of light and oxygen, making it difficult to store for long periods of time.

Future Directions

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol has a number of potential future applications. It could be used to study the effects of CYP2C9 and CYP2C19 inhibitors on drug metabolism in vivo. It could also be used to study the effects of CYP2C9 and CYP2C19 inhibitors on other enzymes involved in drug metabolism, such as CYP3A4 and CYP2D6. In addition, it could be used to study the effects of CYP2C9 and CYP2C19 inhibitors on the bioavailability of drugs and other xenobiotics. Finally, it could be used to study the effects of CYP2C9 and CYP2C19 inhibitors on the pharmacokinetics of drugs and other compounds.

Synthesis Methods

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized in a two-step process. The first step involves the reaction of 1-chloro-2,3-dihydronaphthalene with sodium hydroxide to form 1-hydroxy-2,3-dihydronaphthalene. This compound is then reacted with propan-2-ol in the presence of an acid catalyst to form (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "2-propanol", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)" ], "Reaction": [ "Step 1: Protection of the alcohol group", "1,2,3,4-tetrahydronaphthalene is reacted with 2-propanol in the presence of HCl to form the corresponding 1,2,3,4-tetrahydronaphthalene-1-propan-2-ol.", "Step 2: Alkylation of the protected alcohol group", "The protected alcohol group is then reacted with NaH and CH3I to form the corresponding 1,2,3,4-tetrahydronaphthalene-1-propan-2-ylium ion, which is then reduced with NaBH4 to form (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalene.", "Step 3: Deprotection of the alcohol group", "The protected alcohol group is deprotected by treatment with NaOH to form (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol.", "Step 4: Purification", "The crude product is purified by extraction with EtOAc and washing with Na2SO4, followed by evaporation of the solvent to yield the desired product as a white solid.", "Step 5: Recrystallization", "The product can be further purified by recrystallization from MeOH." ] }

CAS RN

1568114-03-3

Product Name

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C13H18O2

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.